molecular formula C11H19NO3 B396163 1'H-spiro[cyclohexane-1,3'-[1,3]oxazolo[3,4-c][1,3]oxazol]-7a'(7'H)-ylmethanol

1'H-spiro[cyclohexane-1,3'-[1,3]oxazolo[3,4-c][1,3]oxazol]-7a'(7'H)-ylmethanol

Cat. No.: B396163
M. Wt: 213.27g/mol
InChI Key: BOEMDXLLKAXJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the hydroxymethyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the oxazole rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis to an industrial scale would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazole rings can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic oxazoles: Compounds with similar spirocyclic structures but different substituents.

    Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.

    Oxazole derivatives: Compounds with variations in the oxazole ring structure.

Uniqueness

7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] is unique due to its specific combination of a spirocyclic core and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27g/mol

IUPAC Name

spiro[3,7-dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole-5,1'-cyclohexane]-7a-ylmethanol

InChI

InChI=1S/C11H19NO3/c13-6-10-7-14-9-12(10)11(15-8-10)4-2-1-3-5-11/h13H,1-9H2

InChI Key

BOEMDXLLKAXJFN-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)N3COCC3(CO2)CO

Canonical SMILES

C1CCC2(CC1)N3COCC3(CO2)CO

Origin of Product

United States

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